3-Hydroxy-2-methoxyisonicotinic acid

Description

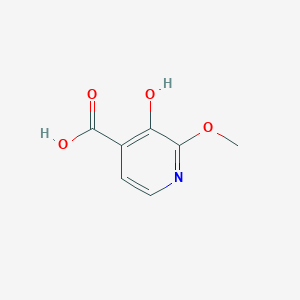

3-Hydroxy-2-methoxyisonicotinic acid (CAS: 1256802-56-8) is a substituted isonicotinic acid derivative with the molecular formula C₇H₇NO₄ and a purity of ≥97% . Its structure features a hydroxyl (-OH) group at position 3 and a methoxy (-OCH₃) group at position 2 on the pyridine ring. It is commercially available in quantities ranging from 100 mg to 1 g, indicating its use in research-scale applications .

Properties

IUPAC Name |

3-hydroxy-2-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-12-6-5(9)4(7(10)11)2-3-8-6/h2-3,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJHWMWYRWCKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-2-methoxyisonicotinic acid (HMI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of HMI, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a hydroxyl group and a methoxy group. Its chemical structure can be represented as follows:

This structure contributes to its solubility and reactivity, which are crucial for its biological functions.

Antioxidant Activity

Research indicates that HMI exhibits significant antioxidant properties. Antioxidants are essential in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

A study conducted by Ferreira-Santos et al. assessed the antioxidant capacity of HMI through various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated that HMI effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Anticancer Properties

HMI has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that HMI selectively induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) while exhibiting minimal toxicity to normal cells. The mechanism involves the modulation of apoptotic pathways and the induction of cell cycle arrest at the G1 phase.

Table 1: Cytotoxic Effects of HMI on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

| L929 | >100 | Minimal toxicity |

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models

A notable case study involved the administration of HMI in murine models bearing tumors. The study reported a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased proliferation markers and increased apoptotic cells in tumor tissues treated with HMI .

Case Study 2: Effects on Metabolic Disorders

Another case study explored the effects of HMI on metabolic disorders such as diabetes. The compound was found to improve glucose metabolism in diabetic rats, potentially through the enhancement of insulin sensitivity. The study highlighted the role of HMI in modulating inflammatory pathways associated with insulin resistance .

The biological activities of HMI can be attributed to several mechanisms:

- Antioxidant Defense : By scavenging reactive oxygen species (ROS), HMI protects cellular components from oxidative damage.

- Apoptosis Induction : HMI activates caspases and alters Bcl-2 family protein expression, leading to programmed cell death in cancer cells.

- Anti-inflammatory Effects : HMI modulates cytokine production, reducing chronic inflammation often associated with metabolic disorders.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 3-hydroxy-2-methoxyisonicotinic acid, highlighting substituent variations and their implications:

Key Research Findings

Electronic and Acidity Effects: The hydroxyl group at position 3 in the target compound enhances acidity compared to its methyl- or halogen-substituted analogues. For instance, 3-hydroxy-2-(trifluoromethyl)isonicotinic acid exhibits even greater acidity due to the electron-withdrawing -CF₃ group .

Solubility and Bioavailability :

- The hydrochloride salt of 3-methoxy-2-methylisonicotinic acid demonstrates higher aqueous solubility than the free acid form, a critical factor in pharmaceutical formulations .

- The trifluoromethyl derivative (3-hydroxy-2-(trifluoromethyl)isonicotinic acid) may exhibit enhanced membrane permeability due to its lipophilic -CF₃ group .

Safety Profiles :

- 3-Methoxy-2-methylisonicotinic acid hydrochloride carries warnings for toxicity (H302: harmful if swallowed), whereas unmodified derivatives like 2-methoxyisonicotinic acid lack explicit hazard data, implying a safer profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.